molecular formula C7H8ClNO2 B3289288 5-Chloro-2-ethoxypyridin-4-ol CAS No. 856965-85-0

5-Chloro-2-ethoxypyridin-4-ol

Cat. No.: B3289288
CAS No.: 856965-85-0
M. Wt: 173.6 g/mol
InChI Key: KDUSZGVHBBTCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-ethoxypyridin-4-ol is a chemical compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 g/mol . . The compound is characterized by the presence of a chlorine atom at the 5th position, an ethoxy group at the 2nd position, and a hydroxyl group at the 4th position of the pyridine ring.

Scientific Research Applications

5-Chloro-2-ethoxypyridin-4-ol has various applications in scientific research, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Preparation Methods

The synthesis of 5-Chloro-2-ethoxypyridin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-2-hydroxypyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Chloro-2-ethoxypyridin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxypyridin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4th position and the ethoxy group at the 2nd position play crucial roles in its binding to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids .

Comparison with Similar Compounds

5-Chloro-2-ethoxypyridin-4-ol can be compared with other similar compounds, such as:

    5-Chloro-2-methoxypyridin-4-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Bromo-2-ethoxypyridin-4-ol: Similar structure but with a bromine atom instead of a chlorine atom.

    2-Ethoxypyridin-4-ol: Lacks the chlorine atom at the 5th position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-chloro-2-ethoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-2-11-7-3-6(10)5(8)4-9-7/h3-4H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUSZGVHBBTCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)C(=CN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-ethoxypyridin-4-ol
Reactant of Route 2
5-Chloro-2-ethoxypyridin-4-ol
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-ethoxypyridin-4-ol
Reactant of Route 4
5-Chloro-2-ethoxypyridin-4-ol
Reactant of Route 5
5-Chloro-2-ethoxypyridin-4-ol
Reactant of Route 6
5-Chloro-2-ethoxypyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.